4-[(4-chlorophenyl)sulfanyl]-N-(2-methylphenyl)-3-nitrobenzenecarboxamide
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N-(2-methylphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3S/c1-13-4-2-3-5-17(13)22-20(24)14-6-11-19(18(12-14)23(25)26)27-16-9-7-15(21)8-10-16/h2-12H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRDDYXVNWQLBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(4-chlorophenyl)sulfanyl]-N-(2-methylphenyl)-3-nitrobenzenecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorothiophenol with 2-methylphenylamine to form an intermediate, which is then reacted with 3-nitrobenzoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfanyl (–S–) moiety is susceptible to oxidation and nucleophilic substitution :
Key Findings :
-
Oxidation reactions are stereospecific and yield sulfoxides as intermediates before sulfones .
-
Nucleophilic substitution requires activation via electron-withdrawing groups (e.g., nitro) adjacent to the sulfanyl group .
Nitro Group Reactivity
The nitro group (–NO₂) undergoes reduction and nucleophilic aromatic substitution :
Key Findings :
-
Reduction to an amine enhances hydrogen-bonding capacity, altering solubility and bioactivity .
-
Nitro groups at the meta position exhibit slower substitution rates compared to para isomers .
Carboxamide Reactivity
The carboxamide (–CONH–) group participates in hydrolysis and N-alkylation :
Key Findings :
-
Hydrolysis yields biologically active carboxylic acids, useful for prodrug strategies .
-
Alkylation modifies the compound’s lipophilicity and target selectivity .
Multi-Step Reaction Pathways
Combined functional group interactions enable complex syntheses:
Example Pathway :
Applications :
-
Derivatives show potential as kinase inhibitors (analogous to pyrano[2,3-c]pyrazoles ).
-
Nitro-reduced analogs may exhibit enhanced CNS permeability .
Stability and Degradation
Scientific Research Applications
Chemistry
In the field of synthetic chemistry, 4-[(4-chlorophenyl)sulfanyl]-N-(2-methylphenyl)-3-nitrobenzenecarboxamide serves as a valuable building block for the synthesis of more complex organic molecules. Its functional groups can be modified to create derivatives that may exhibit enhanced properties or new functionalities.
Table 1: Common Reactions Involving the Compound
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | The chlorophenyl group can undergo nucleophilic attack, allowing for further functionalization. |
| Reduction Reactions | The nitro group can be reduced to amines, creating derivatives with different biological activities. |
| Coupling Reactions | Can participate in coupling reactions to form larger molecular frameworks. |
Biology
The compound's structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways and mechanisms. Its potential as a therapeutic agent is being investigated due to its ability to modulate enzyme activity and influence cellular processes.
Case Study: Anticancer Activity
Research has indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of nitrobenzenecarboxamides have shown promise in inhibiting tumor growth in colon and breast cancer models . The mechanism involves inducing apoptosis in cancer cells through oxidative stress pathways.
Medicine
The therapeutic potential of this compound is being explored in various medical applications:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may reduce inflammation by inhibiting specific cytokines.
- Anticancer Properties : Investigations into its anticancer effects are ongoing, with some studies indicating promising results against certain types of tumors.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines |
| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines |
| Antimicrobial | Exhibits activity against specific bacterial strains |
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating specialized coatings and additives in various manufacturing sectors.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)sulfanyl]-N-(2-methylphenyl)-3-nitrobenzenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, the nitro group can participate in redox reactions, influencing cellular oxidative stress levels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core scaffolds, substituents, and functional groups. Below is a detailed analysis:
Functional Group and Substituent Analysis
- Target Compound :
- Core : Nitro-substituted benzene.
- Key Groups :
- 3-Nitrobenzenecarboxamide.
- 4-[(4-Chlorophenyl)sulfanyl].
N-(2-Methylphenyl).
Analog 1 : 5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Core : Triazole fused with benzoxazole.
- Key Groups :
- 4-(2-Methylphenyl) substituent.
- 4-Chlorophenyl and thione groups.
- Properties :
- IR peaks at 1246 cm⁻¹ (C=S) and 741 cm⁻¹ (C-Cl).
Molecular formula: C₂₂H₁₅ClN₄OS.
- Analog 2: (2S)-4-[(2-Methylphenyl)sulfanyl]-2-[4-(trifluoromethyl)phenoxy]butanoic acid Core: Butanoic acid. Key Groups:
- Sulfanyl ether linked to 2-methylphenyl.
- Trifluoromethylphenoxy group. Properties:
Emphasis on sulfanyl-mediated lipophilicity.
Analog 3 : N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide
- Core : Thiophene.
- Key Groups :
- Carboxamide and sulfonyl groups.
- Dual 4-chlorophenyl substituents.
- Properties :
- Molecular formula: C₁₈H₁₃Cl₂NO₃S₂ (Molar mass: 426.34 g/mol).
Physicochemical and Spectral Comparisons
*Calculated based on molecular formula.
Research Findings and Implications
Structural Determinants of Bioactivity: The sulfanyl ether in the target compound and Analog 2 enhances membrane permeability, a critical factor in drug bioavailability.
Synthetic Feasibility :
- The target compound’s nitro and sulfanyl groups may complicate synthesis due to steric hindrance and redox sensitivity, unlike the triazole-based Analog 1 .
Gaps in Knowledge: No crystallographic data (e.g., SHELX-refined structures ) or biological assays for the target compound are reported in the evidence.
Biological Activity
The compound 4-[(4-chlorophenyl)sulfanyl]-N-(2-methylphenyl)-3-nitrobenzenecarboxamide is a member of the nitrobenzene derivatives, known for their diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H16ClN2O3S
- CAS Number : 477869-69-5
The compound features a complex structure with a chlorophenyl group, a sulfanyl moiety, and a nitro group, contributing to its reactivity and potential biological interactions.
Antimicrobial Properties
Research indicates that compounds containing nitro groups exhibit significant antimicrobial activities. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The sulfanyl group in the compound can interact with enzyme active sites, potentially inhibiting key metabolic pathways. Studies have demonstrated that arylsulfanyl compounds can act as inhibitors for enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound against cancer cell lines. The results suggest that it may induce apoptosis in certain cancer cells, possibly through the generation of reactive oxygen species (ROS) .
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular macromolecules, leading to cellular damage or modulation of signaling pathways .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various nitrobenzene derivatives. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antibacterial activity .
Study 2: Anti-inflammatory Potential
In another study focusing on inflammatory responses, this compound was tested for its ability to inhibit COX enzymes. The findings revealed that it significantly reduced prostaglandin E2 production in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
Data Table: Biological Activity Summary
Q & A
Synthesis and Characterization
Basic: What are the typical synthetic routes for preparing 4-[(4-chlorophenyl)sulfanyl]-N-(2-methylphenyl)-3-nitrobenzenecarboxamide? The compound can be synthesized via nucleophilic aromatic substitution followed by amide coupling. For example, the 3-nitrobenzenecarboxamide core may be functionalized with a 4-chlorophenylsulfanyl group through thiol-disulfide exchange or SNAr reactions. Characterization typically involves - and -NMR to confirm regiochemistry, UV-Vis spectroscopy to assess electronic properties, and mass spectrometry for molecular weight verification .
Advanced: How can reaction conditions be optimized to minimize byproducts during sulfanyl group incorporation? Optimization may involve controlling temperature (e.g., 0–5°C for electrophilic substitution), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios of thiolate nucleophiles. Purity analysis via HPLC (≥98% by reverse-phase C18 columns) and intermediate isolation using flash chromatography are critical. Monitoring reaction progress with TLC or in-situ IR spectroscopy can reduce side reactions .
Crystallography and Structural Analysis
Basic: What crystallographic methods are suitable for resolving the compound’s structure? Single-crystal X-ray diffraction (SCXRD) with SHELXL is standard. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. The nitro and sulfanyl groups’ orientations can be resolved using Fourier difference maps. Hydrogen bonding networks (e.g., N–H···O interactions) should be validated via hydrogen atom placement in SHELXL .
Advanced: How to handle crystallographic disorder in the 4-chlorophenyl group? Disordered atoms can be modeled using PART instructions in SHELXL, with occupancy factors refined isotropically. Restraints (e.g., SIMU, DELU) maintain reasonable geometry. For severe disorder, omit maps or twin refinement (via TWIN/BASF commands) may be required. Validate final models with R < 5% and wR < 12% .
Spectroscopic Data Interpretation
Basic: How to assign -NMR peaks for the 2-methylphenyl and nitro groups? The 2-methylphenyl protons typically appear as a singlet (~δ 2.3 ppm). The nitro group’s electron-withdrawing effect deshields adjacent protons, causing downfield shifts (δ 8.0–8.5 ppm). Aromatic sulfanyl protons may show splitting due to hindered rotation .
Advanced: What strategies resolve overlapping signals in -NMR spectra? Use DEPT-135 to distinguish CH, CH, and quaternary carbons. 2D techniques (HSQC, HMBC) correlate - couplings, clarifying assignments for the carboxamide carbonyl (δ ~165 ppm) and nitro-substituted carbons (δ ~145 ppm). Dynamic NMR can probe rotational barriers in the sulfanyl linkage .
Stability and Reactivity
Basic: What storage conditions prevent degradation of this compound? Store under inert gas (N/Ar) at −20°C in amber vials to avoid photodegradation. Avoid moisture due to potential hydrolysis of the carboxamide group. Stability assays (e.g., HPLC over 72 hours) under varying pH/temperature are recommended .
Advanced: How to investigate nitro group reduction pathways under catalytic conditions? Use Pd/C or Raney Ni in ethanol/H to reduce nitro to amine, monitored by TLC. Competing sulfanyl group oxidation (to sulfone) can occur; mitigate this by using milder reductants (e.g., Na2S2O4). Analyze products via LC-MS and compare retention times to standards .
Biological Activity and SAR Studies
Basic: What assays are used for preliminary bioactivity screening? In vitro cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase targets via fluorescence polarization), and antimicrobial susceptibility (MIC assays) are common. The nitro group may confer redox activity, requiring ROS detection assays .
Advanced: How to design analogs for structure-activity relationship (SAR) studies? Modify the sulfanyl group (e.g., replace Cl with F or CF), vary the nitro position, or substitute the 2-methylphenyl with heteroaromatics. Evaluate analogs via molecular docking (AutoDock Vina) against target proteins and validate with SPR or ITC binding assays. Correlate logP (HPLC-derived) with membrane permeability .
Computational Modeling
Advanced: How to predict the compound’s solubility and partition coefficient (logP)? Use COSMO-RS for solubility in organic/aqueous phases. logP can be calculated via fragment-based methods (e.g., Crippen’s approach) in ChemAxon or ACD/Labs. Validate predictions experimentally using shake-flask HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
